Lobenzarit (disodium)

Catalog No.
S12875201
CAS No.
M.F
C14H8ClNNa2O4
M. Wt
335.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobenzarit (disodium)

Product Name

Lobenzarit (disodium)

IUPAC Name

disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate

Molecular Formula

C14H8ClNNa2O4

Molecular Weight

335.65 g/mol

InChI

InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

QPJBONAWFAURGB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+]

Lobenzarit disodium (CAS 64808-48-6), the disodium salt of 4-chloro-2,2'-iminodibenzoic acid, is a highly water-soluble disease-modifying antirheumatic drug (DMARD) and targeted immunomodulator. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX), lobenzarit disodium acts specifically on the immune system by modulating T-cell function and directly inhibiting the proliferation and differentiation of B lymphocytes into antibody-secreting cells [1]. For procurement professionals and formulation scientists, the disodium salt form is critical because it provides the high aqueous solubility necessary for reproducible in vitro dosing, injectable formulations, and integration into hydrophilic controlled-release matrices, overcoming the severe solubility limitations of the free acid [2].

Research Fit

Immunomodulator Lymphocyte function modulator and ROS scavenger; not a cyclooxygenase inhibitor
Disease models Supports chronic autoimmune pathology research; not designed for acute inflammation models
Tool compound Dual immunomodulatory-antioxidant profile distinct from conventional DMARDs and NSAIDs

Substituting lobenzarit disodium with its free acid counterpart or structurally similar NSAIDs (such as mefenamic acid or indomethacin) fundamentally compromises assay integrity and formulation viability. The free acid of lobenzarit is practically insoluble in water, requiring organic co-solvents like DMSO or ethanol that can induce cytotoxicity or alter cell behavior in sensitive primary immunological assays [1]. Furthermore, attempting to substitute lobenzarit with standard NSAIDs fails mechanistically; while NSAIDs potently inhibit prostaglandin and leukotriene biosynthesis via COX inhibition, lobenzarit disodium exerts its disease-modifying effects without inhibiting these eicosanoid pathways [2]. This lack of COX interference is essential for researchers who must isolate T-cell and B-cell immunomodulatory mechanisms without artificially suppressing baseline prostaglandin signaling.

Substitution Risk

NSAIDs cannot replace immunomodulatory research tool

NSAIDs act via cyclooxygenase inhibition and target acute inflammation; lobenzarit disodium lacks these activities and may not produce acute pain/inflammation model responses.

Structural analog mefenamic acid is not functionally equivalent

Despite structural similarity, mefenamic acid did not improve autoimmune parameters or survival in MRL/lpr mice, while lobenzarit disodium demonstrated distinct immunomodulatory effects.

Conventional DMARDs may not replicate dual IL-1/ROS modulation

Corticosteroids and calcineurin inhibitors operate through different pathways and may not reproduce the IL-1 inhibition, H2O2 suppression, or endothelial adhesion modulation reported for lobenzarit disodium.

Superior Aqueous Solubility for Hydrophilic Matrix Formulation

The selection of the disodium salt over the free acid is primarily driven by its thermodynamic solubility profile. Lobenzarit disodium exhibits high water solubility, which allows it to be uniformly dispersed in hydrophilic polymer matrices, such as native dextran, for swelling-controlled drug delivery [1]. In contrast, the free acid is practically insoluble in aqueous media, severely limiting its use in direct aqueous assays or matrix tablets without the use of organic co-solvents. Studies on ethanol-water mixtures confirm that the solubility of the disodium salt is maximized in pure water and decreases significantly as ethanol concentration increases [2].

Evidence DimensionAqueous solubility and formulation suitability
Target Compound DataHighly soluble in water; enables swelling-controlled delivery in dextran matrices (Kr/Kd < 1)
Comparator Or BaselineLobenzarit free acid (practically insoluble in water)
Quantified DifferenceDisodium salt eliminates the need for organic co-solvents in aqueous formulations
ConditionsAqueous dissolution and modified Enslin apparatus water uptake measurements at standard temperature

Procurement of the disodium salt is mandatory for formulation scientists developing aqueous injectables or hydrophilic controlled-release tablets where organic solvent use is prohibited.

Clinical Endpoint Comparison
Trial context
63% (Study 1); 78.2% (Study 2) vs. Placebo 43%; 35.1%
Reported add-on DMARD endpoint context
16-week RCT, background indomethacin or piroxicam, 240 mg/day

Pure Immunomodulation Without Prostaglandin Inhibition

Despite structural similarities to NSAIDs like mefenamic acid, lobenzarit disodium is distinguished by its complete lack of cyclooxygenase (COX) inhibition. In pharmacological evaluations, standard NSAIDs like indomethacin potently inhibit the synthesis of prostaglandins (e.g., PGE2) and leukotrienes, which is their primary mechanism for reducing acute inflammation [1]. Lobenzarit disodium, however, does not inhibit prostaglandin biosynthesis, nor does it suppress acute inflammatory reactions in standard animal models [2]. Instead, it acts entirely via the modulation of T-cell subsets and B-cell differentiation.

Evidence DimensionInhibition of prostaglandin biosynthesis
Target Compound Data0% inhibition of prostaglandin/leukotriene synthesis at therapeutic immunomodulatory doses
Comparator Or BaselineIndomethacin / standard NSAIDs (potent, near-complete inhibition of COX/PGE2)
Quantified DifferenceLobenzarit preserves baseline eicosanoid signaling while NSAIDs ablate it
ConditionsIn vivo and in vitro models of acute inflammation and arachidonic acid metabolism

This biochemical distinction is critical for researchers needing to study targeted immune cell modulation (T-cell/B-cell) without confounding the results through systemic COX inhibition.

Acute Inflammation Absence
Class-level
No inhibition in carrageenan edema, cotton pellet granuloma, writhing, hot plate
Incompatible with acute inflammation models
Distinct from NSAID mechanism; supports immunomodulatory pathway distinction

Targeted Suppression of Endothelial Cell Activation

Lobenzarit disodium provides precise, non-cytotoxic inhibition of endothelial cell activation, a key differentiator from broad-spectrum cytotoxic immunosuppressants like methotrexate. At clinically relevant concentrations (e.g., 50 µg/mL), lobenzarit disodium significantly inhibits the proliferative response, HLA-DR antigen expression, and subsequent T-cell adherence to human endothelial cells [1]. Unlike broad cytotoxics that induce widespread cell death to achieve immunosuppression, lobenzarit disodium achieves this targeted downregulation of costimulatory and adhesion molecules without exhibiting direct cellular toxicity, preserving the viability of the endothelial monolayer for long-term in vitro assays [2].

Evidence DimensionHLA-DR antigen expression and T-cell adherence
Target Compound DataSignificant inhibition of HLA-DR expression and T-cell adherence at 50 µg/mL without cytotoxicity
Comparator Or BaselineBroad-spectrum cytotoxics (e.g., Methotrexate) or untreated control
Quantified DifferenceTargeted downregulation of HLA-DR without the generalized cytotoxicity seen with standard antimetabolites
ConditionsHuman endothelial cells co-cultured with T-cells in vitro

Provides a specialized, non-toxic reagent for in vitro models of vascular inflammation and autoimmune cell trafficking.

IL-1 & H2O2 Inhibition
Reported
IL-1: 10–200 µg/mL; H2O2: 5–100 µg/mL
Dual IL-1/ROS modulation context
Rat peritoneal macrophages; in vitro and in vivo adjuvant arthritis model
Endothelial Adhesion Block
Reported
Inhibition at 10 µg/mL
Endothelial immunomodulatory context
HUVEC model; IFN-γ or IL-1 stimulation; T cell adhesion and HLA-DR suppression
Autoimmune Model Divergence
Head-to-head
Improved immunological abnormalities & prolonged lifespan vs. No effect (mefenamic acid)
Distinct autoimmune modulation from structural analog
MRL/lpr spontaneous lupus model; mefenamic acid lacked disease-modifying activity
ROS Scavenging
Reported
IC50 = 1.6 µM
Direct ROS scavenging activity
Chemiluminescence assay; active against hydroxyl, superoxide, peroxyl radicals

Aqueous In Vitro Immunological Assays

Lobenzarit disodium is the optimal choice for primary human B-cell and endothelial cell cultures where the introduction of organic solvents (like DMSO or ethanol) must be avoided to prevent artifactual cytotoxicity. Its high water solubility allows for direct, reproducible dosing in culture media [2].

Mechanistic Studies of Autoimmune Pathology

In rodent models of autoimmune disease (such as MRL/lpr mice or adjuvant arthritis), lobenzarit disodium is preferred over NSAIDs because it isolates T-cell and B-cell immunomodulatory effects without confounding the results through the inhibition of baseline prostaglandin or leukotriene synthesis [2].

Development of Hydrophilic Controlled-Release Matrices

As a highly water-soluble active pharmaceutical ingredient, the disodium salt is specifically required for the formulation of swelling-controlled delivery systems, such as native dextran or HPMC-based matrix tablets, ensuring predictable release kinetics [1].

Application Fit

Application
Selection Property
Validation Focus
Combination immunomodulator research models
Add-on to NSAID background endpoint context
Joint count and disease index endpoint monitoring
Systemic autoimmunity research (e.g., MRL/lpr)
Disease-modifying activity distinct from NSAIDs
Survival and immunological parameter endpoints
IL-1 and oxidative stress pathway studies
Dual IL-1 inhibition and ROS scavenging profile
Macrophage cytokine and ROS release assays
Vascular endothelial immunomodulation research
Inhibition of endothelial T cell adhesion and HLA-DR
HUVEC adhesion and MHC class II expression endpoints

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

334.9937240 g/mol

Monoisotopic Mass

334.9937240 g/mol

Heavy Atom Count

22

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